3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
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Overview
Description
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a phenyl group, a pyridazine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine typically involves the reaction of a pyridazine derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but typical conditions include temperatures ranging from room temperature to 100°C and the use of solvents such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.
Scientific Research Applications
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has several scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its interaction with various molecular targets and pathways. In chemical reactions, the boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex structures. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is unique due to its specific combination of a phenyl group, a pyridazine ring, and a dioxaborolane moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C16H19BN2O2 |
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Molecular Weight |
282.1 g/mol |
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-14(19-18-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
NCYAWLDDVOVWHU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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